4-(1,8-Naphthyridin-2-yl)phenol
Description
Significance of Heterocyclic Compounds in Advanced Chemistry and Materials Science
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the progression of chemistry, biology, and materials science. ijraset.com The inclusion of heteroatoms like nitrogen, oxygen, or sulfur imparts distinct physicochemical properties that differ from their carbocyclic counterparts. This structural diversity allows for the fine-tuning of electronic, optical, and biological characteristics, making them indispensable in various scientific fields. numberanalytics.com
In medicinal chemistry, heterocyclic motifs are prevalent, with over 90% of new drugs incorporating these structures. ijraset.com Their ability to interact with biological targets makes them central to the development of treatments for a wide array of diseases. ijraset.com Beyond pharmaceuticals, heterocyclic compounds are crucial in materials science, forming the basis for conducting polymers, organic semiconductors, and functional dyes. Their tailored properties, such as high electron mobility, tunable absorption and emission spectra, and thermal stability, are leveraged in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The versatility in synthesis and function establishes heterocyclic compounds as a cornerstone of modern chemical research and technological advancement. acs.org
Overview of 1,8-Naphthyridine (B1210474) Derivatives in Academic Research
Among the vast family of nitrogen-containing heterocycles, the 1,8-naphthyridine scaffold has attracted considerable interest from researchers. nih.govtandfonline.com This bicyclic aromatic structure, containing two nitrogen atoms, serves as a privileged scaffold due to its versatile synthesis and a broad spectrum of biological activities. nih.govnih.gov Research over the past several decades has established that 1,8-naphthyridine derivatives exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic activities. tandfonline.comresearchgate.net
The initial discovery of nalidixic acid, a 1,8-naphthyridine derivative, as a potent antibacterial agent spurred extensive investigation into this class of compounds. tandfonline.com Subsequent research has led to the development of numerous other derivatives with applications in treating neurodegenerative disorders, immunomodulatory conditions, and HIV. nih.govtandfonline.com Beyond their medicinal applications, 1,8-naphthyridine derivatives are studied for their unique photophysical properties. researchgate.net Their rigid ring structure makes them suitable for applications in the recognition of metal ions and biomolecules, as well as in coordination and supramolecular chemistry. researchgate.net
Rationalizing the Research Focus on 4-(1,8-Naphthyridin-2-yl)phenol and Related Phenolic Naphthyridines
The strategic combination of a phenol (B47542) group with the 1,8-naphthyridine core in the compound this compound creates a molecule of significant research interest. This specific arrangement marries the well-documented biological and photophysical attributes of the naphthyridine scaffold with the versatile functionalities of a phenolic hydroxyl group. The phenol moiety can participate in hydrogen bonding, act as a proton donor/acceptor, and potentially modulate the electronic properties of the entire molecule through resonance.
Research into related phenolic naphthyridines underscores the importance of the hydroxyl group. For instance, studies on 8-hydroxy naphthyridines have indicated that the removal or methylation of the phenolic hydroxyl group can lead to a significant loss of antiparasitic activity, highlighting its crucial role in the compound's biological function. nih.gov Furthermore, the positional isomer, 2-(1,8-naphthyridin-2-yl)phenol, has been identified as an enhancer of STAT1 (Signal Transducer and Activator of Transcription 1) activity, which accentuates the antiproliferative effects of interferon-gamma (IFN-γ) in cancer cells. caymanchem.com This suggests that the placement of the phenol group on the naphthyridine ring is critical for determining its specific biological and signaling pathway interactions. The presence of the phenol group also provides a reactive site for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel properties.
Scope and Objectives of the Research Outline for this compound
The primary objective of this article is to provide a focused and scientifically rigorous overview of the chemical compound this compound. The scope is strictly limited to its chemical context, drawing upon the established significance of heterocyclic compounds and the specific research landscape of 1,8-naphthyridine derivatives. This analysis will detail the foundational importance of these chemical families to rationalize the specific scientific interest in the phenolic derivative . The article will present known data and research findings pertaining to the compound and its close isomers, thereby establishing a clear, authoritative summary based on existing scientific literature.
Compound Data
The following tables provide key information on the primary compound of focus and related derivatives mentioned in this article.
Strategies for the Preparation of this compound Derivatives
The construction of the 1,8-naphthyridine ring system is a cornerstone of synthetic efforts. Various methods have been developed, ranging from classical condensation reactions to modern catalytic and microwave-assisted protocols.
Conventional Synthetic Approaches (e.g., Friedländer Condensation)
The Friedländer annulation is a classic and widely employed method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. wikipedia.orgsemanticscholar.orgresearchgate.net This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. researchgate.net In the context of this compound, this would involve the reaction of 2-aminonicotinaldehyde with a substituted acetophenone.
The reaction can be catalyzed by either acids or bases. wikipedia.orgresearchgate.net Traditional base catalysts include sodium hydroxide (B78521), potassium hydroxide, and piperidine, often requiring high temperatures. researchgate.net Two primary mechanisms are proposed for the Friedländer synthesis. One pathway initiates with an aldol (B89426) addition followed by dehydration and subsequent imine formation to yield the final quinoline (B57606) or naphthyridine product. An alternative mechanism begins with the formation of a Schiff base, which then undergoes an intramolecular aldol condensation and dehydration. wikipedia.org
Recent advancements have focused on developing more environmentally friendly and efficient versions of the Friedländer reaction. For instance, the use of water as a solvent and a biocompatible ionic liquid like choline (B1196258) hydroxide as a catalyst has been reported for the gram-scale synthesis of 1,8-naphthyridines, offering a greener alternative to traditional methods that often rely on harsh conditions and organic solvents. nih.govacs.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,8-naphthyridine derivatives. rasayanjournal.co.innih.gov This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. rasayanjournal.co.innih.gov
For example, the synthesis of various substituted 1,8-naphthyridines has been successfully achieved using microwave irradiation. rasayanjournal.co.inresearchgate.net In one instance, 2-methyl-7-amino-1,8-naphthyridin-4-ol was reacted with different aldehydes to form Schiff bases, which were then cyclized to azetidinones under microwave irradiation. rasayanjournal.co.in Another study reported the solvent-free and catalyst-free microwave-assisted synthesis of 2,4-dihydroxy-1,8-naphthyridines from the reaction of substituted 2-aminopyridines with diethyl malonate. researchgate.net
The synthesis of 4-phenyl-1,8-naphthalimide has also been accomplished using microwave heating for both the imidation of 4-bromo-1,8-naphthalic anhydride (B1165640) and the subsequent Suzuki coupling with phenylboronic acid, proving to be faster and more efficient than conventional heating. mdpi.com These examples highlight the versatility and efficiency of microwave-assisted protocols in the synthesis of complex heterocyclic systems.
Catalytic Methods in Naphthyridine Synthesis
Catalysis plays a crucial role in modern organic synthesis, and the preparation of 1,8-naphthyridines has greatly benefited from the development of novel catalytic systems. These methods often offer improved yields, regioselectivity, and milder reaction conditions compared to non-catalytic approaches.
A variety of catalysts have been explored for the Friedländer synthesis of 1,8-naphthyridines. These include Lewis acids, trifluoroacetic acid, and iodine. wikipedia.org More recently, metal-based catalysts have gained prominence. For instance, a novel copper-catalyzed [5+1] annulation of 2-ethynylanilines has been developed for the synthesis of quinoline derivatives. organic-chemistry.org Ruthenium-catalyzed coupling reactions have also been reported. acs.org
Furthermore, metal-free catalytic systems are being investigated as greener alternatives. nih.govacs.org Choline hydroxide, an ionic liquid, has been shown to be an effective and water-soluble catalyst for the synthesis of 1,8-naphthyridine derivatives in water. nih.govacs.org Another notable example is the use of the bicyclic pyrrolidine (B122466) derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), as a highly reactive and regioselective catalyst for the preparation of 2-substituted quinolines and 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes. organic-chemistry.orgorganic-chemistry.org The use of basic ionic liquids as both solvent and catalyst in the Friedländer reaction has also been explored, demonstrating good catalytic activity and the potential for catalyst reuse. nih.gov
Functionalization and Derivatization Reactions of the this compound Core
Once the core this compound structure is obtained, further modifications can be made to tailor its properties for specific applications. The phenolic hydroxyl group and the naphthyridine ring itself offer sites for functionalization.
Modifications at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile handle for introducing a wide array of functional groups. nih.gov Standard reactions such as etherification and esterification can be readily performed to generate a library of derivatives. nih.gov For instance, the reaction of a phenol with an alkyl halide in the presence of a base like potassium carbonate can yield the corresponding ether. nih.gov Similarly, esterification can be achieved by reacting the phenol with a carboxylic acid or its derivative.
These modifications can significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and biological activity. nih.gov For example, the antioxidant activity of tyrosol was enhanced through esterification of its alcoholic hydroxyl group. nih.gov
Substituent Effects on Reaction Pathways
The nature and position of substituents on both the phenol and the naphthyridine rings can profoundly influence the reactivity and regioselectivity of subsequent reactions. ustc.edu.cntutorchase.com Electron-donating groups on the phenolic ring can increase the nucleophilicity of the hydroxyl group, facilitating O-alkylation and O-acylation reactions. Conversely, electron-withdrawing groups can decrease its reactivity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
65182-55-0 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-(1,8-naphthyridin-2-yl)phenol |
InChI |
InChI=1S/C14H10N2O/c17-12-6-3-10(4-7-12)13-8-5-11-2-1-9-15-14(11)16-13/h1-9,17H |
InChI Key |
HRLCXKCSCPJTFU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 1,8 Naphthyridin 2 Yl Phenol
Synthetic Strategies for the 1,8-Naphthyridine (B1210474) Core
The synthesis of the 1,8-naphthyridine scaffold, a core component of the target molecule 4-(1,8-naphthyridin-2-yl)phenol, can be efficiently achieved through multi-component reactions (MCRs). These reactions are highly valued in synthetic organic chemistry for their ability to construct complex molecular architectures in a single step from three or more starting materials, often with high atom economy and operational simplicity.
A prominent multi-component strategy for assembling the 1,8-naphthyridine ring system is the Friedländer annulation. This classical method involves the condensation of a 2-aminopyridine (B139424) derivative with a compound containing a reactive carbonyl group and an adjacent active methylene (B1212753) group. While traditionally a two-component reaction, modifications and one-pot variations have adapted it into a multi-component format.
For the specific synthesis of 2-aryl-1,8-naphthyridines, such as the target compound, a common three-component approach involves the reaction of a 2-aminonicotinaldehyde, an aryl methyl ketone, and a source of ammonia (B1221849) or an amine. In the context of synthesizing this compound, this would typically involve a 4-hydroxyphenyl-substituted reactant.
One documented approach involves the condensation of 2-aminonicotinaldehyde with a ketone bearing a 4-hydroxyphenyl group. For instance, the reaction of 2-aminonicotinaldehyde with 4-hydroxyacetophenone in the presence of a suitable catalyst and solvent system can yield the desired this compound. The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic naphthyridine ring.
The selection of the catalyst is crucial for the efficiency of this transformation. While traditional Friedländer syntheses often employ harsh conditions with strong acids or bases, modern methodologies have explored the use of milder and more environmentally benign catalysts. These can include Lewis acids or organocatalysts that facilitate the condensation and cyclization steps under more controlled conditions.
Detailed research findings from a representative multi-component synthesis of a substituted 1,8-naphthyridine are summarized in the table below. While this specific example may not directly produce this compound, it illustrates the general methodology and the types of reactants and conditions that are typically employed.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Aminonicotinaldehyde | Aryl Methyl Ketone | Ammonium Acetate | Ionic Liquid ([Bmmim][Im]) | 80 °C, 24 h | 2-Aryl-1,8-naphthyridine | Up to 95% |
| 2-Aminopyridine | Malononitrile | Aromatic Aldehyde | N-Bromosulfonamide | Room Temperature | 2-Amino-4-aryl-1,8-naphthyridine-3-carbonitrile | 65-90% |
Advanced Spectroscopic and Structural Elucidation of 4 1,8 Naphthyridin 2 Yl Phenol
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique molecular fingerprint of 4-(1,8-Naphthyridin-2-yl)phenol.
Fourier-Transform Infrared (FT-IR) Analysis for Functional Group Identification
The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is a characteristic indicator of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. mdpi.comresearchgate.net Aromatic C-H stretching vibrations are typically observed as a group of weaker bands in the 3100-3000 cm⁻¹ region.
The spectrum also reveals characteristic absorptions for the naphthyridine and phenol (B47542) ring systems. The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of sharp to medium intensity bands in the 1650-1400 cm⁻¹ range. mdpi.comnih.govresearchgate.net Specifically, bands around 1620-1580 cm⁻¹ can be attributed to the C=C stretching of both the phenyl and naphthyridine rings, while C=N stretching of the naphthyridine ring is also expected in this region. The C-O stretching vibration of the phenol group typically appears as a strong band in the 1260-1180 cm⁻¹ region. mdpi.com Out-of-plane (OOP) C-H bending vibrations, which are particularly sensitive to the substitution pattern of the aromatic rings, are expected in the 900-675 cm⁻¹ fingerprint region and can help confirm the substitution pattern. mdpi.com
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Phenol |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1620-1580 | C=C/C=N stretch | Aromatic Rings |
| ~1500-1400 | C=C/C=N stretch | Aromatic Rings |
| ~1260-1180 | C-O stretch | Phenol |
| ~900-675 | C-H OOP bend | Aromatic |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number, connectivity, and electronic environment of the protons in the molecule. The aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm, is expected to be complex due to the presence of protons on both the naphthyridine and phenol rings. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the substituents on each ring. rsc.orgnih.gov
The protons on the naphthyridine ring are generally deshielded due to the electron-withdrawing effect of the nitrogen atoms. The proton on the carbon adjacent to the phenolic hydroxyl group (ortho-position) is expected to appear at a relatively upfield position within the aromatic region due to the electron-donating effect of the hydroxyl group. The phenolic -OH proton itself typically appears as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. rsc.org
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenolic -OH | Variable (broad singlet) | s |
| Naphthyridine Protons | ~ δ 7.5 - 9.0 | m |
| Phenol Protons | ~ δ 6.8 - 8.0 | m |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. In this compound, a total of 14 distinct carbon signals are expected, corresponding to the 14 carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. mdpi.comrsc.org
The carbon atom attached to the hydroxyl group (C-OH) in the phenol ring is expected to be significantly deshielded, appearing in the range of δ 150-160 ppm. The carbon atoms of the naphthyridine ring are also expected to be in the downfield region of the spectrum, with those adjacent to the nitrogen atoms showing the largest chemical shifts. The remaining aromatic carbons of both rings will resonate in the typical aromatic region of δ 110-140 ppm.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-OH (Phenol) | ~ δ 150-160 |
| Naphthyridine Carbons | ~ δ 120-160 |
| Phenol Carbons | ~ δ 115-135 |
| Quaternary Carbons | Downfield region |
Heteronuclear NMR (e.g., ¹¹B, ¹⁹F) for Metal Complexes and Derivatization
¹¹B NMR: The nitrogen atoms in the 1,8-naphthyridine (B1210474) moiety make it an excellent bidentate ligand for coordination with boron compounds. If this compound were to form a complex with a boron-containing species like boron trifluoride (BF₃), ¹¹B NMR spectroscopy would be a crucial tool for characterization. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. researchgate.nethuji.ac.ilrsc.org Upon complexation with the naphthyridine nitrogen atoms, the boron atom would change from a trigonal planar geometry in free BF₃ to a tetrahedral geometry in the complex. This change in coordination would result in a significant upfield shift in the ¹¹B NMR spectrum, providing clear evidence of complex formation. researchgate.net
¹⁹F NMR: Derivatization of this compound to include fluorine atoms would enable the use of ¹⁹F NMR spectroscopy. The ¹⁹F nucleus is highly sensitive to its electronic surroundings, and its chemical shifts span a wide range, making it an excellent probe for structural and environmental changes. magritek.comhuji.ac.ilnih.gov For instance, if a fluorine substituent were introduced onto the phenol or naphthyridine ring, its ¹⁹F NMR chemical shift would provide information about the electronic nature of its position. Furthermore, in studies involving metal complexation, changes in the ¹⁹F chemical shift of a fluorinated ligand upon binding to a metal can provide insights into the nature of the metal-ligand interaction. magritek.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of conjugated systems by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the spectrum is expected to be dominated by electronic transitions within the aromatic and heteroaromatic ring systems.
The UV-Vis absorption spectrum of this compound is predicted to exhibit distinct absorption bands arising from various electronic transitions. The molecule contains two main chromophores: the phenol ring and the 1,8-naphthyridine system.
π-π* Transitions: Both the naphthyridine and phenol rings are aromatic and will give rise to intense absorptions corresponding to π-π* transitions. nih.gov The 1,8-naphthyridine core itself is known to have characteristic absorptions. nih.gov These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is anticipated that multiple bands corresponding to these transitions would appear in the UV region, likely between 200 and 350 nm.
n-π* Transitions: The nitrogen atoms in the 1,8-naphthyridine ring possess non-bonding electrons (lone pairs). This allows for n-π* transitions, where an electron from a non-bonding orbital is promoted to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π-π* transitions and are expected to appear at longer wavelengths. nih.gov
Intramolecular Charge Transfer (ICT): The linkage of the electron-donating phenol group (specifically, the phenoxide form) to the electron-accepting 1,8-naphthyridine core can facilitate intramolecular charge transfer. This ICT character is expected to give rise to a broad and intense absorption band at a longer wavelength, which is highly sensitive to the molecular environment.
Table 1: Expected UV-Vis Absorption Bands for this compound (Note: The following table is a hypothetical representation of expected data based on the analysis of similar structures. Specific experimental values are not available in the reviewed literature.)
| Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Proposed Transition Assignment |
|---|---|---|
| ~260-280 | High | π-π* (Naphthyridine ring) |
| ~290-320 | High | π-π* (Phenol and Naphthyridine overlap) |
The position, intensity, and shape of the absorption bands of this compound are expected to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect is particularly pronounced for molecules with a significant change in dipole moment upon electronic excitation, such as those exhibiting n-π* and ICT transitions.
Bathochromic Shift (Red Shift): In polar protic solvents (e.g., ethanol (B145695), methanol), the formation of hydrogen bonds with the nitrogen atoms of the naphthyridine ring and the phenolic hydroxyl group can stabilize both the ground and excited states. For π-π* transitions, an increase in solvent polarity typically leads to a bathochromic shift.
Hypsochromic Shift (Blue Shift): Conversely, the n-π* transitions are expected to show a hypsochromic shift in polar protic solvents. The hydrogen bonding between the solvent and the lone pair electrons on the nitrogen atoms lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.
ICT Band Behavior: The charge-transfer band would be highly sensitive to solvent polarity. An increase in solvent polarity would stabilize the more polar excited state, leading to a significant bathochromic shift. The phenolic proton is also more likely to dissociate in polar solvents, leading to the formation of the phenoxide anion, which would dramatically alter the spectrum due to its enhanced electron-donating ability.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is a critical analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₁₄H₁₀N₂O), the molecular weight is 222.24 Da.
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 222. This peak confirms the molecular weight of the compound. The subsequent fragmentation would likely involve the cleavage of the molecule at its weakest points.
Key expected fragmentation patterns include:
Loss of CO: A common fragmentation for phenols is the loss of carbon monoxide (CO, 28 Da) from the molecular ion, which would yield a fragment at m/z = 194.
Fragmentation of the Naphthyridine Ring: The 1,8-naphthyridine ring can undergo characteristic fragmentation, such as the loss of HCN (27 Da), leading to various smaller fragment ions. The parent 1,8-naphthyridine (m/z 130) itself is a very stable fragment. nih.gov
Cleavage of the C-C Bond: The bond between the phenol and naphthyridine rings could cleave, leading to ions corresponding to the hydroxyphenyl group (m/z 93) and the naphthyridinyl radical, or the naphthyridine cation (m/z 129) and the hydroxyphenyl radical.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Note: This table represents plausible fragmentation pathways. Experimental mass spectra are required for confirmation.)
| m/z Value | Proposed Fragment Identity | Plausible Origin |
|---|---|---|
| 222 | [C₁₄H₁₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 194 | [M - CO]⁺˙ | Loss of carbon monoxide from the phenol ring |
| 193 | [M - HCO]⁺ | Loss of a formyl radical |
| 129 | [C₈H₅N₂]⁺ | Naphthyridinyl cation from C-C bond cleavage |
Single-Crystal X-ray Diffraction Studies for Solid-State Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While a specific crystal structure for this compound has not been found in the searched literature, analysis of similar structures allows for a prediction of its key conformational features.
The analysis would provide crucial information on:
Planarity: The molecule is expected to be largely planar due to the sp² hybridization of the carbon and nitrogen atoms in the aromatic rings. However, some degree of torsion or twist might exist between the phenolic and naphthyridine ring systems. The dihedral angle between the planes of these two rings would be a key parameter. For example, in the related compound 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the dihedral angle between the central pyridine (B92270) and the phenol ring is approximately 5.03°. nih.gov
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the aromatic character of the rings and reveal any strain or unusual geometry.
Table 3: Anticipated Crystal Structure Parameters for this compound (Note: This table is illustrative of the type of data obtained from X-ray diffraction and is not based on experimental results for this specific compound.)
| Parameter | Expected Feature/Value | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal symmetry |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell |
| Dihedral Angle (Phenol-Naphthyridine) | 5-20° | Indicates the degree of twisting between the two ring systems |
| Hydrogen Bonding | O-H···N interactions | Dominant intermolecular force influencing crystal packing |
Computational Chemistry and Theoretical Investigations of 4 1,8 Naphthyridin 2 Yl Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has been a pivotal tool in dissecting the electronic makeup of 4-(1,8-Naphthyridin-2-yl)phenol.
Geometry Optimization and Conformational Analysis
Theoretical calculations are typically initiated by optimizing the molecular geometry to find the most stable conformation. For phenolic compounds and derivatives of 1,8-naphthyridine (B1210474), this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. This is often achieved using a basis set like 6-311++G(2df,2p) within the framework of DFT. The resulting optimized geometry reveals the spatial arrangement of the atoms, which is crucial for understanding its interactions and properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ijaemr.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. ijaemr.com
For phenolic compounds, the HOMO-LUMO energy gap provides insights into their reactivity. ijaemr.com For instance, a related phenol (B47542) derivative was found to have a HOMO-LUMO gap of 0.21584 eV, indicating good reactivity. ijaemr.com In complexes involving phenol, the location of the HOMO and LUMO can shift. For example, in a polyvinylpolypyrrolidone-phenol complex, the HOMO was primarily located on the polyvinylpolypyrrolidone while the LUMO was on the phenol. researchgate.net
| Compound/Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenol Derivative | - | - | 0.21584 |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. By mapping the electrostatic potential onto the electron density surface, regions of negative potential (typically shown in red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For phenol, MEP analysis helps in understanding its shape, size, and charge density distribution, which are crucial for its chemical interactions. ijaemr.com
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis offers a detailed picture of the electron delocalization and charge transfer interactions within a molecule. uni-muenchen.de This method transforms the complex wave function into a localized form, representing the Lewis structure of one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de By examining the interactions between donor (filled) and acceptor (unfilled) NBOs, the stabilization energy associated with these delocalizations can be quantified. uni-muenchen.de For example, in a simple phenol model, the strongest interaction might be between a lone pair on the oxygen atom and adjacent anti-bonding orbitals. uni-muenchen.de This analysis reveals the nature of bonding, such as the polarity of a C-O bond, by detailing the percent localization of the bond on each atom. uni-muenchen.de
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is instrumental in predicting the electronic transitions and photophysical properties of molecules.
Prediction of Absorption and Emission Wavelengths
TD-DFT calculations can accurately predict the absorption and emission wavelengths of a molecule, which correspond to the electronic transitions from the ground state to various excited states and back. These calculations are crucial for understanding the photophysical properties of compounds like 1,8-naphthalimide (B145957) derivatives, which are known to have interesting fluorescence characteristics. rsc.orgnih.gov The solvent environment can significantly influence these properties, a factor that can also be modeled in theoretical calculations. rsc.org For instance, a related compound, 2-(1,8-Naphthyridin-2-yl)phenol, has known maximum absorption wavelengths at 215, 257, and 359 nm. caymanchem.com
| Compound | Absorption Maxima (λmax, nm) |
|---|---|
| 2-(1,8-Naphthyridin-2-yl)phenol | 215, 257, 359 |
Analysis of Intramolecular Charge Transfer (ICT) Processes
Intramolecular charge transfer (ICT) is a fundamental process in molecules that contain both electron-donating and electron-accepting moieties. ossila.com Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a new excited state with a large dipole moment, known as the ICT state. ossila.com The structure of this compound features a phenol group, which acts as an electron donor, connected to an electron-withdrawing 1,8-naphthyridine ring system. This donor-acceptor architecture makes it a prime candidate for ICT processes.
Theoretical calculations can model this charge redistribution. Upon excitation, electron density is expected to shift from the phenol ring to the naphthyridine system. This charge transfer significantly alters the electronic properties of the molecule in the excited state compared to the ground state. The ICT state can deactivate through radiative (fluorescence) or non-radiative pathways. ossila.com The emission from an ICT state is often characterized by a large Stokes shift and a strong dependence on solvent polarity, with more polar solvents stabilizing the charge-separated ICT state and leading to a red-shifted emission. ossila.com
Mechanisms such as Twisted Intramolecular Charge Transfer (TICT) could also be at play, where a twisting motion around the single bond connecting the donor and acceptor groups facilitates the charge separation in the excited state. ossila.com Computational modeling can explore the potential energy surfaces of the excited state to determine if such a twisted, low-energy conformation is accessible.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) for Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org By locating critical points in the electron density, QTAIM defines atoms as distinct spatial regions and characterizes the nature of the bonds between them. researchgate.netwiley-vch.de For this compound, QTAIM analysis can be used to characterize the covalent bonds within the molecule and, more importantly, the non-covalent interactions in dimers or larger aggregates.
The analysis focuses on bond critical points (BCPs) found between interacting atoms. The properties at these points, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), reveal the nature of the interaction.
Table 1: Interpreting QTAIM Topological Parameters at Bond Critical Points
| Interaction Type | Laplacian of Electron Density (∇²ρ) | Total Energy Density (H(r)) |
| Shared (Covalent) | Negative | Negative |
| Closed-Shell (Ionic, H-bonds, van der Waals) | Positive | Positive or Negative |
For hydrogen bonds, H(r) is typically negative for medium to strong interactions and positive for weak interactions.
Complementary to QTAIM, the Reduced Density Gradient (RDG) method is a powerful tool for visualizing weak non-covalent interactions. nih.govchemrxiv.org The RDG is a function of the electron density and its gradient. nih.gov Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For this compound dimers, RDG analysis would likely show surfaces corresponding to hydrogen bonds between the phenolic hydroxyl group and a naphthyridine nitrogen, as well as π-π stacking interactions between the aromatic rings.
Studies on Proton Transfer Mechanisms
Proton transfer is a key reaction in many chemical and biological processes. mdpi.com For this compound, the presence of an acidic phenolic proton and basic nitrogen atoms on the naphthyridine ring allows for the possibility of intramolecular proton transfer.
GSIPT involves the transfer of a proton in the electronic ground state. Computational studies on related naphthyridine compounds suggest that while proton transfer can occur in associates like dimers, significant GSIPT within a single, isolated molecule is less likely. nih.gov The ground state potential energy surface typically shows a high barrier for the proton to move from the oxygen to the nitrogen atom. The stable form in the ground state is the phenol tautomer. However, in the solid state or in specific solvent environments, intermolecular proton transfer leading to the formation of a zwitterionic species might be observed. nih.gov
Upon electronic excitation, the acidity of the phenol group and the basicity of the naphthyridine nitrogen atoms increase, making proton transfer a much more favorable process. This phenomenon, known as Excited State Intramolecular Proton Transfer (ESIPT), is a well-studied ultrafast reaction. nih.govnih.gov For this compound, excitation with UV light could trigger the transfer of the phenolic proton to one of the adjacent naphthyridine nitrogen atoms, forming an excited keto-tautomer.
This process can be observed through dual fluorescence:
Normal Stokes-shifted fluorescence from the initially excited phenol form.
Large Stokes-shifted fluorescence from the keto-tautomer formed after ESIPT.
Computational studies can map the potential energy surface of the excited state to confirm that the ESIPT process is barrierless or has a very low energy barrier, consistent with experimental observations in similar systems. nih.govnih.gov
Prediction of Nonlinear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer are often good candidates for nonlinear optical (NLO) materials. The large change in dipole moment between the ground and excited states can lead to high molecular hyperpolarizabilities, which are the microscopic origin of NLO effects.
Computational chemistry provides a direct route to predicting the NLO properties of this compound. Using methods like Density Functional Theory (DFT), key NLO-related parameters can be calculated.
Table 2: Computationally Predicted NLO Properties
| Property | Symbol | Description |
| Dipole Moment | µ | A measure of the separation of positive and negative charges in the molecule. |
| Polarizability | α | The measure of how easily the electron cloud is distorted by an external electric field. |
| First Hyperpolarizability | β | The second-order response to an applied optical field, responsible for effects like second-harmonic generation. |
| Second Hyperpolarizability | γ | The third-order response, related to phenomena such as third-harmonic generation and two-photon absorption. |
The donor-π-acceptor structure of this compound suggests that it will possess a significant first hyperpolarizability (β). Calculations would likely show a large β value, indicating potential for applications in optoelectronic devices. The magnitude of these properties can be tuned by chemical modification, for instance, by adding stronger electron-donating or-withdrawing groups to the molecular framework.
Supramolecular Chemistry and Non Covalent Interactions of 4 1,8 Naphthyridin 2 Yl Phenol
Hydrogen Bonding Networks in Crystal Structures
Hydrogen bonds are the principal directional forces in the self-assembly of molecules containing hydroxyl and pyridinic nitrogen groups. In the crystalline state of 4-(1,8-Naphthyridin-2-yl)phenol, a rich network of hydrogen bonds is anticipated to be the primary organizing force.
N-H⋯N, C-H⋯N, C-H⋯O, and O-H⋯O Interactions
The molecular structure of this compound is rich in hydrogen bond donors and acceptors, leading to a variety of possible interactions that stabilize its crystal packing. The primary and most robust interaction expected is the O-H⋯N bond, where the phenolic hydroxyl group acts as a donor to one of the nitrogen atoms on the naphthyridine ring of an adjacent molecule. This type of interaction is a common and powerful tool in crystal engineering.
In addition to this primary interaction, other weaker hydrogen bonds are likely to play a significant role in defining the three-dimensional architecture. These include:
C-H⋯O interactions: Aromatic and naphthyridinyl C-H groups can act as weak hydrogen bond donors to the phenolic oxygen atom.
C-H⋯N interactions: Aromatic C-H donors can also interact with the nitrogen acceptors of the naphthyridine ring. nih.gov
O-H⋯O interactions: In the presence of solvents like water or alcohols, or if the primary O-H⋯N bond is not formed, the phenolic group can form hydrogen bonds with other oxygen-containing molecules or with another phenol (B47542) group. Studies on methylolphenols, which contain both phenol and alcohol groups, show a preference for heteromeric hydrogen bonds (OHphenol⋯OHalcohol) over homomeric ones. rsc.org
In a related dimeric structure of a 1,8-naphthyridine (B1210474) derivative crystallized from methanol, O-H⋯N and C-H⋯O interactions were observed to be key to the crystal packing. nih.gov Similarly, co-crystals of 4-nitrophenol (B140041) and 4,4'-bipyridine (B149096) are dominated by strong O-H⋯N hydrogen bonds, forming distinct trimolecular units. nih.gov
π-Stacking and Aromatic Interactions
Beyond hydrogen bonding, the planar aromatic rings of the phenol and naphthyridine moieties are expected to engage in significant π-stacking interactions. These non-covalent forces, arising from a combination of electrostatic and van der Waals interactions, are crucial for the stabilization of crystal structures containing aromatic systems. libretexts.orgwikipedia.org
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov This method maps properties onto a surface defined by the molecule's electron distribution, providing a detailed picture of close contacts between neighboring molecules.
Self-Assembly and Supramolecular Motifs
The interplay of the non-covalent interactions described above drives the spontaneous self-assembly of this compound into ordered supramolecular motifs. The directionality of hydrogen bonding combined with the less directional π-stacking interactions can lead to the formation of predictable patterns, such as chains, tapes, sheets, or more complex three-dimensional networks. rsc.org
The 2-amino-1,8-naphthyridine unit, for example, is well-known for its ability to form a complementary hydrogen-bonding pattern with guanine. researchgate.net This specific recognition highlights the potential for naphthyridine moieties to form highly programmed assemblies. Glycosylated 1,8-naphthalimide (B145957) derivatives have been shown to form complex, luminescent hierarchical aggregates in solution, with morphologies that are highly dependent on the solvent and molecular structure. worktribe.com Based on these precedents, this compound is expected to form robust, hydrogen-bonded chains via O-H⋯N interactions, which are then further organized into layers or stacks through aromatic interactions.
Formation of Host-Guest Complexes and Water Clusters
The defined structure and distribution of functional groups on this compound make it a potential component in host-guest systems. nih.govmdpi.com While it may not form a cavity on its own, its self-assembled structures could create pores or channels capable of encapsulating smaller guest molecules.
Coordination Chemistry and Metal Complexes of 4 1,8 Naphthyridin 2 Yl Phenol As a Ligand
Ligand Design Principles and Coordination Modes
The design of ligands based on the 1,8-naphthyridine (B1210474) framework allows for precise control over the resulting metal complex's geometry and reactivity. The rigid structure of the naphthyridine core and the strategic placement of donor atoms influence how the ligand binds to metal centers.
Monodentate, Bidentate, and Binucleating Ligand Capabilities
The 1,8-naphthyridine unit itself is recognized for its capacity to act as a binucleating ligand, meaning it can bind to two metal ions simultaneously. wikipedia.org This is facilitated by the two nitrogen atoms located in separate rings but positioned in a way that allows for the bridging of two metal centers.
Monodentate: In certain scenarios, only one of the nitrogen atoms of the naphthyridine ring might coordinate to a metal center.
Bidentate: The two nitrogen atoms of the 1,8-naphthyridine scaffold can chelate to a single metal ion, forming a stable ring structure. This is a common coordination mode. For instance, in the complex [Co(napy)₂Cl₂] (where napy = 1,8-naphthyridine), the napy ligand acts in a bidentate fashion. nih.gov
Binucleating: The flanking nitrogen atoms of the 1,8-naphthyridine core make it an excellent scaffold for creating ligands that can hold two metal centers in close proximity. wikipedia.org This property is crucial for designing catalysts and model systems for bimetallic active sites in enzymes.
Multidentate Dinucleating Ligands based on 1,8-Naphthyridine
Building upon the inherent binucleating nature of the 1,8-naphthyridine core, chemists have designed more complex multidentate dinucleating ligands. These ligands incorporate additional donor groups attached to the naphthyridine framework, often at the 2 and 7 positions, to create a coordination pocket for two metal ions. rsc.org
These multidentate designs can enforce specific geometries and metal-metal distances, which is of significant interest for mimicking the active sites of metalloenzymes and developing catalysts for multi-electron reactions. For example, ligands like 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) have been synthesized to create dinuclear first-row transition metal complexes with pseudo-octahedral geometries around the metal centers. nih.gov Similarly, diiron complexes have been prepared using 1,8-naphthyridine-based dinucleating ligands as models for the active site of hemerythrin. acs.org
| Ligand Abbreviation | Full Ligand Name | Key Feature | Reference |
|---|---|---|---|
| DPFN | 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine | Enforces pseudo-octahedral geometry | nih.gov |
| BPEAN | 2,7-bis{bis[2-(2-pyridyl)ethyl]aminomethyl}-1,8-naphthyridine | Used to model diiron active sites | acs.org |
| BEPEAN | 2,7-bis{bis[2-(2-(5-ethyl)pyridyl)ethyl]aminomethyl}-1,8-naphthyridine | Used to model diiron active sites | acs.org |
| BPMAN | 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine | Forms dicopper(II) complexes | researchgate.net |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 4-(1,8-naphthyridin-2-yl)phenol and related ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques.
Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II), Fe(III))
A range of transition metal complexes involving ligands with functionalities similar to this compound have been synthesized and studied. These complexes often exhibit interesting structural, spectroscopic, and magnetic properties.
Synthesis: The general approach involves mixing the ligand with a metal salt, such as a chloride or nitrate (B79036) salt of the desired transition metal, in a solvent like ethanol (B145695) or methanol. The reaction mixture is often heated to facilitate complex formation. jacsdirectory.comnih.gov
Characterization: Techniques used to characterize these complexes include:
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the donor groups.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR can confirm the structure of the complex in solution. nih.govresearchgate.net
Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II), Fe(III)), which helps in assigning the geometry and oxidation state of the metal ion. jacsdirectory.comresearchgate.net
Molar Conductivity Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution. researchgate.net
X-ray Crystallography: To determine the solid-state structure of the complex, providing precise information on bond lengths, bond angles, and coordination geometry. nih.gov
| Metal Ion | Typical Coordination Geometry | Reference |
|---|---|---|
| Cu(II) | Square-planar or Tetrahedral | nih.govresearchgate.net |
| Co(II) | Tetrahedral or Octahedral | nih.govresearchgate.net |
| Ni(II) | Square-planar or Octahedral | researchgate.net |
| Zn(II) | Tetrahedral or Octahedral | researchgate.net |
| Fe(III) | Octahedral | researchgate.net |
Boron-Fluorine (BF₂) Complexes
The 1,8-naphthyridine framework is also a suitable scaffold for the formation of boron-fluorine (BF₂) complexes. These complexes are of interest due to their potential applications as fluorescent dyes.
Synthesis: BF₂ complexes are typically synthesized by reacting the N,O-bidentate ligand (like this compound) with boron trifluoride etherate (BF₃·OEt₂). researchgate.netnih.gov This reaction leads to the formation of a stable six-membered chelate ring around the boron atom.
Characterization and Properties: These complexes are characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) and single-crystal X-ray diffraction. researchgate.net Many 1,8-naphthyridine-BF₂ complexes exhibit strong fluorescence in both solution and the solid state, with high fluorescence quantum yields. researchgate.net The photophysical properties can be tuned by introducing different substituents on the naphthyridine or phenol (B47542) rings. For instance, the first bis(BF₂) core complex containing a 1,8-naphthyridine derivative was found to exhibit yellow-green emission and a high quantum yield. nih.gov
Rare Earth Metal Coordination
While specific studies on the coordination of this compound with rare earth metals are not extensively detailed in the provided search results, the general principles of rare earth metal coordination with similar N,O-donor ligands can be inferred.
Synthesis: Complexes of rare earth nitrates (e.g., La, Sm, Eu, Gd, Tb, Dy) can be prepared by reacting the ligand with the corresponding metal salt. nih.gov
Luminescence Properties: A key feature of rare earth metal complexes is their characteristic luminescence. The ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light at its characteristic wavelength. For example, Eu(III) and Sm(III) complexes often exhibit strong red emission. nih.gov The efficiency of this energy transfer depends on how well the triplet-state energy level of the ligand matches the resonance level of the rare earth ion. nih.gov
Structural Analysis of Metal Complexes by X-ray Diffraction
The precise arrangement of atoms within a metal complex is fundamental to understanding its properties and reactivity. X-ray diffraction is a powerful technique for elucidating the three-dimensional structure of crystalline materials, including metal-ligand complexes.
For instance, ruthenium(II) complexes with polypyridyl ligands commonly adopt a pseudo-octahedral geometry. In such complexes, the this compound ligand would occupy two coordination sites. The remaining sites would be filled by other ligands, such as 2,2'-bipyridine (B1663995) (bpy) or 2,9-dimethyl-1,10-phenanthroline (dmp), and a halide or solvent molecule. The phenol group of the ligand could potentially engage in intermolecular hydrogen bonding, influencing the crystal packing.
The table below summarizes representative crystal structure data for related ruthenium(II) polypyridyl complexes, illustrating the typical coordination geometries and bond lengths.
| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| Ru(bpy)2(AFO)2·H2O | Ru(II) | Distorted Octahedral | Ru-N(bpy) ~2.06-2.08, Ru-N(AFO) ~2.08-2.09 | researchgate.net |
| Ru(dmp)2(AFO)2·1/2DMF·1/2MeCN | Ru(II) | Distorted Octahedral | Ru-N(dmp) ~2.09-2.12, Ru-N(AFO) ~2.07-2.08 | researchgate.net |
AFO = 4,5-diazafluoren-9-one
These examples suggest that a ruthenium(II) complex of this compound would likely exhibit a similar distorted octahedral geometry with the naphthyridine nitrogen atoms binding to the ruthenium center. The phenol group would extend away from the metal center, potentially influencing the complex's solubility and intermolecular interactions.
Photophysical Properties of Metal Complexes
The photophysical properties of metal complexes, including their absorption and emission of light, are of significant interest for applications in sensing, imaging, and photocatalysis. Ruthenium(II) polypyridyl complexes are particularly well-known for their rich photophysical behavior, which is often dominated by metal-to-ligand charge transfer (MLCT) transitions.
A novel dinuclear ruthenium(II) polypyridyl complex incorporating a 1,8-naphthyridine derivative has been synthesized and shown to act as a fluorescent chemosensor. mdpi.com This complex exhibits strong luminescence that is quenched upon binding to certain metal ions, demonstrating the potential of 1,8-naphthyridine-containing complexes in sensing applications. mdpi.com Specifically, the complex showed a strong fluorescence emission at 612 nm, which was significantly quenched in the presence of Cu²⁺ and Fe³⁺ ions. mdpi.com The detection limits for these ions were found to be in the nanomolar range, highlighting the sensitivity of the sensor. mdpi.com
The photophysical properties of ruthenium(II) complexes can be tuned by modifying the ligands. For example, the introduction of a flavin moiety to a bipyridine ligand in a ruthenium(II) complex resulted in strong absorption in the visible range and phosphorescence. orientjchem.org This demonstrates that the incorporation of specific functional groups can be used to tailor the light-absorbing and -emitting properties of these complexes.
The table below summarizes key photophysical data for a related ruthenium(II) polypyridyl complex bearing a 1,8-naphthyridine ligand, which can serve as a model for the expected properties of a complex with this compound.
| Complex | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| {Ru(bpy)2}2(μ2-H2L)4 | Not specified | 612 | Not specified | Not specified | mdpi.com |
H2L is a ligand derived from 2,7-dimethyl-1,8-naphthyridine (B83737) and 5-amino-1,10-phenanthroline.
Based on these findings, a mononuclear ruthenium(II) complex of this compound is expected to be luminescent, with its emission properties potentially being sensitive to the environment, such as the presence of other metal ions or changes in pH due to the phenol group. The phenol moiety could also participate in photoinduced electron or proton transfer processes, influencing the excited-state dynamics of the complex.
Ligand-Centered Reactivities in Mononuclear Ruthenium Complexes
The reactivity of a coordinated ligand can be significantly altered compared to the free ligand. In mononuclear ruthenium complexes, the this compound ligand offers the potential for reactions to occur at the phenol functional group. While specific studies on the ligand-centered reactivity of this particular ligand within a ruthenium complex are not prevalent, the general reactivity of phenols and related coordinated ligands can provide insights.
The phenol group is known to undergo a variety of chemical transformations, including oxidation, alkylation, and acylation. When coordinated to a metal center, the electron density and reactivity of the phenol ring can be modulated. For instance, the coordination to an electron-withdrawing metal center like ruthenium(II) could make the phenol proton more acidic and the aromatic ring more susceptible to nucleophilic attack.
One area of interest is the oxidation of the phenol group. The oxidation of phenols can lead to the formation of phenoxyl radicals, which can then undergo further reactions such as coupling or polymerization. In the context of a ruthenium complex, the oxidation of the coordinated phenol could be initiated electrochemically or by a chemical oxidant. This process could be reversible, leading to a switchable system where the properties of the complex are altered based on the oxidation state of the phenol ligand.
Although not involving a ruthenium complex, studies have shown that the interaction of phenol with oxygenated functional groups is a key area of research, particularly in the context of activated carbon. nih.gov This highlights the general importance of understanding the reactivity of phenolic moieties.
Application of Metal Complexes in Catalysis
Metal complexes are widely used as catalysts in a variety of organic transformations due to their ability to activate substrates and facilitate bond formation and cleavage. Ruthenium complexes, in particular, are known to be effective catalysts for a range of reactions, including oxidation, reduction, and carbon-carbon bond formation.
While specific catalytic applications of metal complexes of this compound are not extensively documented, the structural features of this ligand suggest potential for its complexes to be active in catalysis. The 1,8-naphthyridine unit provides a stable chelating scaffold, while the phenol group could play a role in substrate binding or in modulating the electronic properties of the metal center.
One potential application is in the catalytic oxidation of organic substrates. For instance, copper(II) complexes with nitrogen-containing ligands have been shown to catalyze the oxidation of phenol. orientjchem.org In one study, a copper(II) complex with a 2-amino-4-(4-fluorophenyl) pyrazole (B372694) ligand was used for the environmentally friendly oxidation of phenol using hydrogen peroxide as the oxidant. orientjchem.org The catalytic efficiency of such systems can be influenced by the nature of the metal, the ligand, and the reaction conditions.
The table below presents data on the catalytic oxidation of phenol using a representative copper(II) complex, which can serve as a model for the potential catalytic activity of complexes with this compound.
| Catalyst | Substrate | Oxidant | Key Kinetic Parameters | Reference |
| Cu(II)(FTL) | Phenol | H₂O₂ | K_m = 44.7 mM, k_cat = 2.7 x 10⁻⁷ s⁻¹ | orientjchem.org |
FTL = 2-amino-4-(4-fluorophenyl) pyrazole ligand
Given the known catalytic activity of ruthenium complexes in oxidation reactions, a ruthenium complex of this compound could potentially catalyze the oxidation of various substrates, including alcohols and phenols themselves. The phenol group on the ligand could also act as a proton shuttle or a secondary coordination site, further influencing the catalytic cycle.
Photophysical Properties and Luminescence of 4 1,8 Naphthyridin 2 Yl Phenol
Fluorescence Emission Characteristics
The fluorescence emission of a compound is a critical aspect of its photophysical profile, providing insights into its potential applications in areas such as sensing, imaging, and materials science. Key parameters for characterizing fluorescence include quantum yield, Stokes shift, and the influence of the solvent environment.
Quantum Yield Determination
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for applications requiring bright fluorescence.
Despite a thorough review of available scientific literature, no specific experimental data on the fluorescence quantum yield of 4-(1,8-Naphthyridin-2-yl)phenol has been found.
Stokes Shift Analysis
The Stokes shift is the difference between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. A large Stokes shift is often advantageous for fluorescence-based applications as it facilitates the separation of excitation and emission signals, reducing self-absorption and improving signal-to-noise ratios.
Specific data regarding the Stokes shift of this compound in various solvents is not available in published literature.
Solvent-Dependent Emission Behavior
The emission properties of a fluorophore can be significantly influenced by the polarity and other characteristics of the surrounding solvent. This phenomenon, known as solvatochromism, can provide valuable information about the electronic structure of the molecule in its ground and excited states.
No studies detailing the solvent-dependent emission behavior of this compound have been identified.
Thermally Activated Delayed Fluorescence (TADF) Properties
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, potentially leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs). This process involves the reverse intersystem crossing (RISC) from an excited triplet state to an excited singlet state, followed by fluorescence.
There is currently no published research or data to suggest that this compound exhibits Thermally Activated Delayed Fluorescence (TADF) properties.
Photostability Studies
Photostability refers to the ability of a molecule to resist chemical degradation upon exposure to light. High photostability is a crucial requirement for many applications of fluorescent compounds, particularly in microscopy, sensing, and optoelectronic devices.
Information regarding the photostability of this compound is not available in the scientific literature.
Reactive Oxygen Species (ROS) Generation Potential
Some molecules, upon photoexcitation, can transfer energy to molecular oxygen, leading to the formation of reactive oxygen species (ROS) such as singlet oxygen or superoxide (B77818) radicals. This property is the basis for photodynamic therapy (PDT).
There are no available studies that investigate the potential of this compound to generate reactive oxygen species upon photoirradiation.
Research Findings on this compound Remain Limited
Detailed research, particularly concerning the specific photophysical phenomena of Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ) for the chemical compound this compound, is not extensively available in the public domain. While the broader class of 1,8-naphthyridine (B1210474) derivatives is recognized for its diverse photophysical properties and applications in various scientific fields, specific data and in-depth studies on this compound are scarce.
Initial investigations into the photophysical characteristics of this compound have yet to yield comprehensive data tables or detailed research findings regarding its luminescent behavior in aggregate states. The phenomenon of AIE, where non-emissive or weakly emissive molecules become highly luminescent upon aggregation, and the contrasting ACQ effect, where fluorescence is diminished in the aggregated state, are crucial areas of modern materials science. However, the specific behavior of this compound in this context has not been documented in readily accessible scientific literature.
Further exploration into the synthesis and characterization of this and related compounds may in the future shed light on its unique photophysical properties, including its potential to exhibit AIE or ACQ phenomena. At present, a comprehensive article detailing these specific aspects as outlined cannot be generated due to the lack of available scientific research and data.
Applications of 4 1,8 Naphthyridin 2 Yl Phenol in Sensing and Materials Science
Development of Chemosensors and Fluorescent Probes
The 1,8-naphthyridine (B1210474) moiety is a well-established chelating agent, capable of binding to various analytes. When incorporated into a fluorescent molecule like 4-(1,8-Naphthyridin-2-yl)phenol, this binding event can be translated into a detectable optical signal, forming the basis of a chemosensor. These sensors are pivotal for detecting and quantifying specific chemical species in a given environment.
Selective Recognition of Metal Cations (e.g., Hg²⁺, Ag⁺, Pb²⁺)
The selective detection of heavy metal cations is of paramount importance due to their high toxicity and detrimental impact on environmental and biological systems. While direct research on the use of this compound for the selective recognition of Ag⁺ and Pb²⁺ is not extensively documented in publicly available literature, the broader class of 1,8-naphthyridine derivatives has demonstrated significant promise in this area.
For instance, a modified naphthalimide derivative incorporating a 1,8-naphthyridine unit has been successfully designed as a selective sensor for mercury ions (Hg²⁺). researchgate.net This sensor operates on a ratiometric fluorescence mechanism, exhibiting a noticeable blue shift in its emission spectrum upon complexation with Hg²⁺. researchgate.net The formation of a 1:1 complex between the sensor molecule and Hg²⁺ has been confirmed through Job's plot analysis and mass spectrometry. researchgate.net Although this study does not use this compound directly, it underscores the potential of the 1,8-naphthyridine scaffold in designing selective metal cation sensors.
Anion Sensing (e.g., F⁻)
Similar to metal cations, the detection of certain anions is crucial for various applications. However, based on available scientific literature, there is currently no specific research detailing the application of this compound as a sensor for the fluoride (B91410) anion (F⁻). The development of anion sensors often relies on different recognition motifs, such as hydrogen bond donors like ureas and thioureas, which are frequently attached to fluorophores like 1,8-naphthalimide (B145957). rsc.orgflinders.edu.au
Ratiometric Fluorescence Sensing Mechanisms
Ratiometric fluorescence sensing is a powerful analytical technique that offers enhanced accuracy and reliability by measuring the ratio of fluorescence intensities at two different wavelengths. nih.gov This approach can minimize the influence of external factors such as probe concentration, excitation intensity, and environmental conditions. A 1,8-naphthyridine modified naphthalimide derivative has been shown to function as a ratiometric sensor for Hg²⁺, displaying a distinct blue-shift of 13 nm upon binding. researchgate.net This shift allows for the ratiometric determination of Hg²⁺ concentration by monitoring the change in the ratio of emission intensities at the two wavelengths. researchgate.net While this specific example does not involve this compound, it illustrates the ratiometric sensing principle that could potentially be engineered into sensors based on this compound.
Environmental Monitoring Applications
The development of robust and sensitive sensors for environmental monitoring is a critical area of research. mdpi.comrsc.orgnih.gov Such sensors are essential for the in-situ detection of pollutants, ensuring environmental safety and regulatory compliance. mdpi.comrsc.org While derivatives of 1,8-naphthyridine have shown potential for detecting environmentally relevant ions like Hg²⁺, specific studies detailing the application of this compound-based sensors for broader environmental monitoring are not yet prevalent in the scientific literature.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The field of organic electronics has witnessed remarkable advancements, with OLEDs at the forefront of display and lighting technologies. The efficiency and stability of these devices are heavily dependent on the properties of the emitter materials used.
As Thermally Activated Delayed Fluorescence (TADF) Emitters in Blue OLEDs
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs. nih.govyoutube.comnih.gov This is particularly crucial for the development of efficient and stable blue OLEDs, which remains a significant challenge in the field. researchgate.net Molecules designed for TADF typically possess a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. nih.gov
While the broader class of 1,8-naphthyridine derivatives is being explored for their potential as TADF emitters, there is currently no specific research available that demonstrates the use of this compound as a TADF emitter in blue OLEDs. The design of TADF emitters often involves the combination of electron-donating and electron-accepting moieties to achieve the desired electronic properties. nih.gov The substitution pattern on the 1,8-naphthyridine core plays a critical role in tuning these properties for optimal TADF performance.
Role in Intramolecular Charge Transfer (ICT) in OLEDs
While direct studies detailing the specific use of this compound in Intramolecular Charge Transfer (ICT) for Organic Light-Emitting Diodes (OLEDs) are not extensively documented in publicly available research, the broader class of naphthyridine derivatives has demonstrated significant promise in this area. The fundamental structure of this compound, which incorporates both an electron-donating phenol (B47542) group and an electron-withdrawing naphthyridine core, is conducive to the formation of ICT states upon photoexcitation.
In the context of OLEDs, molecules exhibiting efficient ICT are highly sought after as they can serve as emitters in the emissive layer. The process involves the transfer of an electron from the donor moiety (phenol) to the acceptor moiety (naphthyridine) within the same molecule when it absorbs energy. The subsequent relaxation of this charge-separated state results in the emission of light. The color and efficiency of this emission are intrinsically linked to the electronic properties of the donor and acceptor units and their relative orientation.
Research on related naphthyridine-based iridium(III) complexes has shown that the emission wavelengths can be tuned from green to red, achieving high photoluminescence quantum yields (PLQYs) of up to 85%. rsc.org These complexes have been successfully employed as dopants in OLEDs, leading to devices with exceptional performance, including maximum external quantum efficiencies (EQEmax) exceeding 30% and minimal efficiency roll-off at high brightness. rsc.org Although these findings pertain to more complex iridium complexes, they underscore the potential of the naphthyridine scaffold, and by extension this compound, as a foundational component for developing novel ICT-based emitters for high-performance OLEDs. Further research focusing on the specific photophysical properties of this compound and its derivatives is necessary to fully elucidate its role and potential in this application.
Potential in Nonlinear Optical (NLO) Materials
The field of nonlinear optics (NLO) relies on materials that can alter the properties of light, a characteristic that is highly dependent on molecular structure and electronic properties. Push-pull chromophores, which contain both electron-donating and electron-withdrawing groups connected by a π-conjugated system, are a key class of NLO materials. The inherent structure of this compound, with its phenolic donor and naphthyridine acceptor, aligns with the design principles of NLO chromophores.
Theoretical studies using Density Functional Theory (DFT) on related 2,7-naphthyridine (B1199556) derivatives have demonstrated their potential for NLO applications. rsc.org These studies have shown that such compounds can possess smaller energy gaps and significantly higher nonlinear optical parameters compared to the parent naphthyridine. rsc.org The first hyperpolarizability (β), a measure of the second-order NLO response, can be effectively tuned by modifying the molecular structure and considering solvent effects. rsc.org These computational findings suggest that naphthyridine-based molecules could have remarkable implications for the development of organic NLO materials for applications such as optical switching.
While experimental data on the NLO properties of this compound itself is scarce, research on similar 1,8-naphthalimide derivatives has provided experimental evidence of their NLO behavior. researchgate.net These related compounds have been shown to exhibit strong nonlinear absorption and their third-order NLO susceptibilities have been quantified, indicating their suitability as organic NLO absorption materials. researchgate.net This body of research on analogous structures strongly suggests that this compound warrants further investigation as a potential candidate for NLO applications.
Supramolecular Polymer and Material Precursor Applications
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. The structure of this compound, featuring a hydrogen-bond-donating phenol group and a hydrogen-bond-accepting naphthyridine nitrogen atom, makes it an excellent candidate as a building block, or precursor, for the construction of supramolecular polymers and materials.
The ability of naphthyridine derivatives to engage in self-assembly has been demonstrated in various studies. For instance, morpholino-substituted naphthalimide ligands, which share structural similarities in terms of having both hydrogen-bond accepting and donating functionalities, have been shown to form metallogels upon reaction with transition metals. rsc.org These gels exhibit responsiveness to external stimuli such as temperature and pH, highlighting the potential for creating "smart" materials. rsc.org
Furthermore, the inhibition of tubulin polymerization, a process crucial in cell division, has been observed with substituted 2-thienyl-1,8-naphthyridin-4-ones. nih.gov While this application is biological in nature, it fundamentally demonstrates the ability of the 1,8-naphthyridine scaffold to interact with and influence the assembly of large biomolecular structures. This capacity for directing assembly is a key principle in the design of supramolecular polymers.
The synthesis of supramolecular polymers from small molecule precursors allows for the creation of materials with dynamic and adaptive properties. Although direct reports on the use of this compound as a precursor for synthetic supramolecular polymers are not prevalent, its molecular architecture strongly suggests its utility in this domain. The combination of a rigid, aromatic core with specific recognition sites for non-covalent interactions provides a powerful tool for the bottom-up fabrication of novel functional materials.
Biological Activities and Molecular Interactions of 4 1,8 Naphthyridin 2 Yl Phenol and Analogs
Modulation of Cellular Signaling Pathways
Enhancement of STAT1 Transcriptional Activity
The compound 4-(1,8-Naphthyridin-2-yl)phenol, also referred to as 2-(1,8-Naphthyridin-2-yl)phenol or 2-NP, has been identified as a significant enhancer of Signal Transducer and Activator of Transcription 1 (STAT1) transcriptional activity. researchgate.netbertin-bioreagent.com Research has shown that this small molecule can augment STAT1-dependent gene expression. researchgate.net Specifically, in a high-throughput screen designed to identify molecules that could enhance STAT1-mediated gene expression, 2-NP was found to cause a 2-fold increase in STAT1-dependent reporter gene expression when used in conjunction with interferon-γ (IFN-γ) at maximally effective concentrations. researchgate.net This enhancement of STAT1-dependent signaling by 2-NP has been observed in various human and murine cell lines and is independent of the stimulus used to activate the pathway. researchgate.net The potentiation of STAT1 activity is a critical finding, as STAT1 is a key transcription factor involved in mediating antiproliferative and pro-apoptotic effects in cancer cells. researchgate.netnih.gov
Specificity in STAT1 vs. STAT3 and NF-κB Pathways
A crucial aspect of the activity of this compound is its specificity for the STAT1 signaling pathway over other related pathways. Studies have demonstrated that 2-NP has no discernible effect on the highly homologous transcription factor STAT3 or the unrelated nuclear factor-κB (NF-κB) signaling pathway. researchgate.net For instance, while 2-NP enhances IFN-γ-induced STAT1-dependent signaling, it does not affect IFN-γ-induced STAT3-dependent signaling or tumor necrosis factor-α (TNF-α)-induced NF-κB-dependent signaling in cell-based reporter assays. bertin-bioreagent.com This specificity is significant because STAT1 and STAT3 often have opposing roles in tumorigenesis, with STAT1 generally acting as a tumor suppressor and STAT3 as an oncogene. nih.govnih.gov The ability of 2-NP to selectively enhance the activity of STAT1 without activating the pro-proliferative STAT3 pathway highlights its potential as a targeted therapeutic agent. researchgate.net
Impact on Gene Expression (e.g., IRF3) and Protein Phosphorylation
The enhancement of STAT1 transcriptional activity by this compound has a direct impact on the expression of downstream target genes. A key example is the interferon regulatory factor 1 (IRF-1) gene, a bona fide endogenous target of STAT1. researchgate.net Treatment with 2-NP has been shown to enhance the expression of IRF-1 mRNA in response to IFN-γ. researchgate.net It's important to note that while some sources mention an increase in the expression of the STAT1 target gene IRF3, the primary research article points to the enhancement of IRF-1. researchgate.netbertin-bioreagent.com The activation of transcription factors like IRF3 is a critical step in the innate immune response to viral infections. nih.gov
The mechanism underlying the enhancement of STAT1-dependent transcription by 2-NP appears to involve the modulation of protein phosphorylation. Specifically, 2-NP has been found to increase the duration of STAT1 tyrosine phosphorylation in response to IFN-γ. researchgate.net This prolonged phosphorylation of STAT1 likely contributes to its enhanced transcriptional activity. researchgate.net In contrast, 2-NP does not affect the tyrosine phosphorylation of STAT3, further underscoring its specificity for the STAT1 pathway. researchgate.net
Enzymatic Inhibition Studies (In Vitro)
Topoisomerase I Inhibition
While the primary focus of research on this compound has been on its role as a STAT1 enhancer, the broader class of 1,8-naphthyridine (B1210474) derivatives has been investigated for various enzymatic inhibitory activities. DNA topoisomerases are essential enzymes involved in critical DNA processes like replication and transcription, making them important targets for anticancer drugs. nih.gov Some 1,8-naphthyridine derivatives have shown potential as topoisomerase inhibitors. nih.gov For example, certain substituted 2-thienyl-1,8-naphthyridin-4-ones have demonstrated potent inhibition of tubulin polymerization, a different mechanism of anticancer activity. nih.gov Although direct studies on this compound as a topoisomerase I inhibitor are not extensively detailed in the provided context, the general activity of the 1,8-naphthyridine scaffold in this area is noteworthy.
Carbonic Anhydrase (CA) Inhibition
Phenols and their derivatives have been recognized as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes. nih.gov The inhibition of specific CA isoforms, such as the tumor-associated hCA IX and XII, is a strategy in cancer therapy. nih.gov Phenol (B47542) itself has been shown to be a competitive inhibitor of human Carbonic Anhydrase II (hCA II). nih.gov While direct in-vitro enzymatic inhibition data for this compound against specific carbonic anhydrase isoforms is not available in the provided results, the phenolic moiety of the compound suggests potential for such activity. The design and synthesis of novel carbonic anhydrase inhibitors often involve the hybridization of different chemical scaffolds, including those containing sulfonamide groups which are classic CA inhibitors. nih.govmdpi.com
Alkaline Phosphatase (ALP) Inhibition
Derivatives of nih.govcapes.gov.br-Naphthyridine have been identified as potent inhibitors of alkaline phosphatase (ALP) isozymes, which are crucial in bone mineralization and are often over-expressed in conditions like rheumatoid arthritis. nih.govnih.gov A study evaluating a series of nih.govcapes.gov.br-Naphthyridine derivatives (1a-1l) demonstrated their significant inhibitory potential against tissue-nonspecific alkaline phosphatase (b-TNAP) and intestinal alkaline phosphatase (c-IAP). nih.govnih.gov
Notably, compounds 1b and 1e from this series emerged as the most potent inhibitors for b-TNAP and c-IAP, with IC₅₀ values of 0.122 ± 0.06 µM and 0.107 ± 0.02 µM, respectively. nih.govnih.gov These findings indicate that these derivatives are substantially more potent—by a factor of 100 to 800 times—than the standard inhibitors, levamisole (B84282) and L-phenylalanine. nih.gov The dual inhibitory action of these compounds against both ALP and carbonic anhydrase suggests a potential synergistic effect for treating bone-related disorders. nih.govnih.gov
| Compound | Target ALP Isozyme | IC₅₀ (µM) |
| 1b | b-TNAP | 0.122 ± 0.06 |
| 1e | c-IAP | 0.107 ± 0.02 |
CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle and a target for cancer therapy. Research has shown that inhibiting CDK2 can make cancer cells more susceptible to the effects of chemotherapy. nih.gov Specifically, CDK2 inhibition has been found to enhance anthracycline-induced immunogenic cell death. nih.gov While direct studies on this compound are not specified, the broader class of naphthyridine derivatives has been investigated for anticancer properties, often involving cell cycle modulation. nih.gov The inhibition of CDK2 promotes a more robust immunostimulatory response in cancer cells treated with chemotherapeutic agents like mitoxantrone (B413) (MTX), leading to increased apoptosis, surface calreticulin (B1178941) expression, and type-1 interferon response. nih.gov This suggests that combining CDK2 inhibitors with chemotherapy or immunotherapy, such as anti-PD-1 therapy, could be a promising therapeutic strategy. nih.gov
HIV-1 Reverse Transcriptase RNase H Inhibition
The RNase H activity of HIV-1 reverse transcriptase (RT) is an essential function for viral replication, making it a critical target for antiretroviral drug development. nih.gov Notably, it is the only enzymatic activity of HIV-1 for which no approved drugs are currently available. nih.gov A series of compounds based on the 1,8-naphthyridine scaffold have been investigated as inhibitors of this enzyme. nih.gov
One such study focused on a 1,8-naphthyridine derivative, XZ462, which was shown to chelate the two magnesium ions at the RNase H active site. nih.govnih.gov This action prevents the enzyme from cleaving the RNA strand of an RNA-DNA hybrid, thus inhibiting viral replication. nih.gov While some of these compounds showed weak to moderate inhibition of wild-type HIV-1, they represent a promising avenue for the development of a new class of HIV inhibitors. nih.gov
Antiproliferative Effects on Cancer Cell Lines (In Vitro)
The antiproliferative properties of this compound and its analogs have been evaluated against various human cancer cell lines. These compounds have demonstrated the ability to inhibit cancer cell growth, often at micromolar concentrations.
Mechanisms of Cytotoxicity in Specific Cell Lines (e.g., HeLa, A549, MCF-7, HepG-2)
The cytotoxic effects of naphthyridine derivatives are mediated through several mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov
For instance, the 4-phenyl-1,8-naphthyridine derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, has shown potent anti-proliferative activity against various carcinoma cells. nih.gov Its mechanism involves mitochondrial alterations, starting with an increase in mitochondrial membrane potential, which is followed by its loss, leading to the release of factors that trigger apoptosis. nih.gov Furthermore, this compound was observed to cause cell cycle arrest in the G2/M phase by disrupting the dynamic instability of the microtubular network, which impairs the formation of the mitotic spindle. nih.gov
Phenolic compounds, in general, have been shown to exert antiproliferative actions on cancer cells. nih.gov For example, certain phenolic acids inhibit the growth of T47D human breast cancer cells at low concentrations by inducing apoptosis and altering the cell cycle. nih.gov
The cytotoxicity of various compounds, including those with phenolic structures, has been tested against a panel of common cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). rsc.orgmdpi.comresearchgate.net The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxic potency. mdpi.com For example, a phosphomolybdate-based hybrid solid demonstrated significant inhibitory effects against HepG2, A549, and MCF-7 cells with IC₅₀ values of 33.79 µmol L⁻¹, 25.17 µmol L⁻¹, and 32.11 µmol L⁻¹, respectively. rsc.org These effects were linked to cell cycle arrest in the S phase for A549 and HepG2 cells, and in the G2/M phase for MCF-7 cells, ultimately leading to cell death via apoptosis and necrosis. rsc.org
| Cell Line | Cancer Type | Compound Class (Example) | IC₅₀ (µM) | Mechanism of Action |
| HeLa | Cervical Cancer | 4-phenyl-1,8-naphthyridine derivative | Micromolar concentrations | G2/M phase arrest, apoptosis nih.gov |
| A549 | Lung Cancer | Phosphomolybdate hybrid | 25.17 | S phase arrest, apoptosis, necrosis rsc.org |
| MCF-7 | Breast Cancer | Phosphomolybdate hybrid | 32.11 | G2/M phase arrest, apoptosis, necrosis rsc.org |
| HepG-2 | Liver Cancer | Phosphomolybdate hybrid | 33.79 | S phase arrest, apoptosis, necrosis rsc.org |
Antimicrobial and Antiparasitic Activities (In Vitro)
The 1,8-naphthyridine core is also associated with significant antimicrobial and antiparasitic properties.
Antibacterial Spectrum and Efficacy
Derivatives of 1,8-naphthyridine have been shown to possess broad-spectrum antibacterial activity. nih.gov While some derivatives may not exhibit direct clinically relevant antibacterial activity on their own (with MIC values ≥ 1.024 µg/mL), they can act synergistically to enhance the efficacy of existing antibiotics. nih.gov For example, certain 1,8-naphthyridine compounds have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov
Other related heterocyclic compounds have also demonstrated notable antibacterial efficacy. For instance, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been tested against extended-spectrum β-lactamase (ESBL) producing E. coli. nih.gov Two compounds from this series, 4a and 4c , showed significant activity, with the highest zones of inhibition against the resistant bacteria. mdpi.com This suggests their potential as antibacterial agents, particularly against drug-resistant strains. mdpi.com
Antileishmanial Activity and Mode of Action
Derivatives of the 1,8-naphthyridine core have shown promise in the development of new therapeutic agents. Research into 8-hydroxy naphthyridines has revealed potent in vitro antileishmanial activity. nih.gov The investigation into the structure-activity relationship (SAR) of these compounds highlighted the importance of the phenolic hydroxyl group for their antiparasitic effects. For instance, the removal or methylation of the 8-hydroxyl group on the naphthyridine core resulted in a significant loss of antileishmanial activity. nih.gov
Similarly, studies on 2-(trifluoromethyl)benzo[b] nih.govnih.govnaphthyridin-4(1H)-ones have demonstrated their potential against Leishmania parasites. These compounds were found to be more effective against Leishmania mexicana than Leishmania braziliensis. nih.gov Although showing some toxicity to host cells, their efficacy against amastigotes, including antimony-resistant strains, suggests that this class of compounds is a valuable platform for designing new antileishmanial drugs. nih.gov The proposed mechanism for some of these heterocyclic compounds involves the sequestration of divalent metal cations, a process that can disrupt essential enzymatic functions within the parasite.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand) and a protein at the atomic level. These techniques have been employed to understand the potential of this compound and its analogs as inhibitors of various enzymes.
Molecular docking studies have explored the interaction of 1,8-naphthyridine derivatives with several key protein targets implicated in various diseases.
HER2 Kinase and EGFR Tyrosine Kinase Receptor: The epidermal growth factor receptor (EGFR) family, which includes HER2, plays a crucial role in cell growth and proliferation, and its overactivity is linked to many cancers. areeo.ac.irnih.govnih.gov Molecular docking studies have been used to investigate potential inhibitors of these kinases. areeo.ac.irnih.govnih.govijpsr.commdpi.commdpi.comresearchgate.netmdpi.com For instance, the crystal structure of the HER2 kinase domain (PDB: 3PP0) and the EGFR tyrosine kinase domain (PDB: 1M17) have been used to screen for potential inhibitors. nih.govnih.govresearchgate.net These studies help in identifying compounds that can bind to the active site of these receptors, potentially blocking their function. areeo.ac.irnih.gov
HIV-1 RT: HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the human immunodeficiency virus. nih.govnih.gov Molecular docking has been utilized to screen for new inhibitors of HIV-1 RT and to understand the mechanisms of resistance. nih.govnih.govmdpi.com By simulating the binding of ligands to the enzyme's active site, researchers can identify compounds that may disrupt its function and thus inhibit viral replication. nih.govmdpi.com
Carbonic Anhydrase and Alkaline Phosphatase: Carbonic anhydrases (CAs) are metalloenzymes containing zinc that are involved in various physiological processes. nih.govnih.govnih.gov Alkaline phosphatases (APs) are also metalloenzymes, containing both zinc and magnesium, and are crucial for processes like bone mineralization. nih.govnih.gov Certain nih.govnih.gov-Naphthyridine derivatives have been identified as potent dual inhibitors of both CA and AP isozymes. nih.govnih.gov Molecular docking and simulation studies have been instrumental in elucidating the binding interactions between these inhibitors and the active sites of the enzymes. nih.govnih.gov
A key outcome of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki or IC50). A lower binding energy generally indicates a more stable and potent inhibitor.
For example, in studies of nih.govnih.gov-Naphthyridine derivatives as inhibitors of carbonic anhydrase and alkaline phosphatase, potent inhibition was observed with IC50 values in the low micromolar to nanomolar range. nih.govnih.gov Specifically, the most potent inhibitors for CA-II, CA-IX, and CA-XII had IC50 values of 0.44 µM, 0.11 µM, and 0.32 µM, respectively. For alkaline phosphatases b-TNAP and c-IAP, the most effective compounds showed IC50 values of 0.122 µM and 0.107 µM. nih.govnih.gov In another study, docking of natural phenolic compounds against carbonic anhydrase II revealed IC50 values ranging from 6.37 to 71.73 μmol/L. researchgate.net
Please find below an interactive table summarizing the predicted binding affinities of selected compounds against various targets.
Molecular docking not only predicts binding affinity but also reveals the specific amino acid residues within the protein's binding site that interact with the ligand. This information is crucial for understanding the mechanism of inhibition and for designing more potent and selective inhibitors.
Carbonic Anhydrase: Docking studies of phenol-based inhibitors with carbonic anhydrase have shown that these compounds can bind in a novel way, distinct from other known inhibitors like sulfonamides. drugbank.com They occupy a space between the known phenol-binding and coumarin-binding sites, interacting with different amino acid residues and water molecules within the active site. drugbank.com
HER2 and EGFR: In the case of HER2, docking studies have identified key residues such as Leu726, Val734, Ala751, Lys753, Thr798, and Asp863 as being important for ligand binding. researchgate.netmdpi.com For EGFR, interactions with critical residues within the catalytic site are indicative of potential inhibitory activity. nih.gov
Alkaline Phosphatase: The active site of alkaline phosphatase contains key metal ions (two Zn2+ and one Mg2+) that are crucial for its catalytic activity. nih.govnih.gov Inhibitors are predicted to interact with amino acid residues in close proximity to these metal ions. mdpi.com
An interactive table detailing the key interacting residues for different protein-ligand complexes is provided below.
Contribution to Antioxidant Properties (General Mechanisms of Phenolic Moieties)
The phenolic moiety is a well-known contributor to the antioxidant properties of many compounds. mdpi.com Phenolic compounds can act as antioxidants through several mechanisms, primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. This process interrupts the chain reaction of oxidation.
The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups on the aromatic ring, as well as the presence of other substituents. mdpi.com Studies on 1,8-naphthyridine derivatives have demonstrated their potential as antioxidant agents. For example, a series of spiro β-lactams and thiazolidinones containing a 1,8-naphthyridine core showed significant free radical scavenging activity in DPPH assays. nih.gov This activity is attributed, in part, to the presence of the phenolic or other electron-donating groups within the molecular structure.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The advancement of 4-(1,8-naphthyridin-2-yl)phenol and its derivatives is intrinsically linked to the development of efficient and environmentally benign synthetic strategies. Future research will likely focus on moving beyond traditional synthesis methods towards more sustainable and innovative approaches.
A significant area of exploration is the adoption of "green chemistry" principles. This includes the development of solvent-free, solid-state reactions, which have already shown success for other 1,8-naphthyridine (B1210474) derivatives. researchgate.net Such methods not only reduce environmental impact by eliminating hazardous solvents but can also lead to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.net Another promising direction is the use of catalysts like iron(III) chloride in eco-friendly procedures, which can facilitate key reaction steps such as oxidative cyclization. researchgate.net
Furthermore, research into novel synthetic pathways to create diverse derivatives is crucial. For instance, methodologies developed for creating N-acetylated derivatives of related compounds could be adapted to produce new analogues of this compound with potentially new or enhanced properties. researchgate.net Additionally, synthetic strategies aimed at improving physicochemical properties, such as the introduction of hydrophilic groups to enhance aqueous solubility, will be critical for advancing the compound's utility, particularly in biological applications. nih.gov
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Solvent-Free Grinding | Reduced pollution, high purity, simple procedures. researchgate.net | Green Chemistry |
| Iron(III) Chloride Catalysis | Efficient oxidative cyclization under eco-friendly conditions. researchgate.net | Catalysis |
| Novel Derivatization | Access to new analogues with modified properties. researchgate.net | Medicinal Chemistry |
| Introduction of Hydrophilic Moieties | Improved aqueous solubility and pharmacokinetic properties. nih.gov | Drug Development |
Deeper Understanding of Structure-Property-Activity Relationships Through Advanced Computational Methods
To rationally design more potent and specific derivatives of this compound, a profound understanding of its structure-property-activity relationships (SPAR) is essential. Advanced computational methods are powerful tools to achieve this goal, offering insights that can guide synthetic efforts and minimize trial-and-error experimentation.
Quantitative Structure-Activity Relationship (QSAR) studies, which have been successfully applied to other 1,8-naphthyridin-4-ones, can be employed to develop models that correlate structural features with biological activity. nih.gov These models can help identify which substituents at specific positions are crucial for the desired effect, considering factors like size and polarity. nih.gov
For understanding its photophysical behavior, time-dependent density functional theory (TD-DFT) calculations will be invaluable. Such studies have been used to elucidate the structure-photophysical property relationships in related fluorescent compounds, providing insights into how structural modifications affect emission wavelengths and quantum yields. nih.gov This knowledge is critical for designing new fluorescent probes and materials. nih.gov
Furthermore, molecular docking simulations can predict how this compound and its analogues bind to biological targets like proteins and nucleic acids. researchgate.net These computational techniques can reveal key interactions at the molecular level, guiding the design of derivatives with enhanced binding affinity and selectivity. researchgate.net
Design of Next-Generation Functional Materials with Enhanced Photophysical Performance
The inherent photophysical properties of the 1,8-naphthyridine core make this compound a compelling building block for next-generation functional materials. researchgate.net Future research will focus on harnessing and enhancing these properties to create novel sensors, probes, and optoelectronic devices.
A key direction is the development of fluorescent sensors for detecting specific metal ions and biomolecules. researchgate.net The fluorescence of such compounds can be significantly enhanced or quenched upon binding to a target analyte, allowing for sensitive detection. rsc.org For example, the fluorescence of related compounds is known to increase dramatically in the presence of DNA, suggesting potential applications as spectroscopic probes for nucleic acids. rsc.org
Moreover, simple structural modifications to the this compound scaffold can lead to a broad range of emission wavelengths and other photophysical characteristics. nih.gov This tunability is essential for developing a diverse palette of fluorophores for various applications, including cellular imaging. nih.gov Research has shown that derivatives can be designed to localize in specific cellular compartments, such as lipid droplets. nih.gov Another exciting frontier is the creation of fluorescent organic nanoparticles (FONs), which can exhibit remarkably different and enhanced photophysical properties compared to the individual molecules in solution. researchgate.net
| Application | Key Research Focus | Potential Outcome |
| Fluorescent Sensors | Tuning photophysical response to specific analytes. researchgate.netrsc.org | Sensitive detection of metal ions and biomolecules. |
| Cellular Imaging | Modifying structure for specific subcellular localization. nih.gov | Visualizing specific organelles and processes within cells. |
| Advanced Materials | Formation of fluorescent organic nanoparticles (FONs). researchgate.net | Materials with enhanced brightness and stability. |
Elucidation of Broader Biological Target Landscapes and Detailed Molecular Mechanisms
While this compound is known to enhance STAT1 activity, its full biological target landscape remains largely unexplored. lktlabs.combertin-bioreagent.comsanbio.nl Future research will aim to identify additional biological targets and elucidate the detailed molecular mechanisms underlying its activities, which could open up new therapeutic avenues.
The broader family of 1,8-naphthyridine derivatives exhibits a wide spectrum of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, and has shown potential in treating neurological disorders. nih.gov This suggests that this compound and its analogues could interact with a diverse range of biological pathways. A comprehensive screening against various cell lines and biological targets is warranted.
A particularly promising area of investigation is its potential as an anticancer agent. Related 2-aryl-1,8-naphthyridin-4-ones have been shown to inhibit tubulin polymerization, a clinically validated mechanism for anticancer drugs. nih.gov Similarly, other analogues have been found to disrupt microtubules, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Investigating whether this compound shares these mechanisms could lead to the development of new oncology therapeutics. The current understanding of its ability to enhance IFN-γ-induced STAT1 signaling and subsequent growth inhibition in cancer cells provides a strong foundation for these deeper mechanistic studies. lktlabs.combertin-bioreagent.com
Integration of this compound in Multicomponent Systems and Advanced Architectures
The structural versatility of this compound makes it an ideal candidate for integration into more complex multicomponent systems and advanced molecular architectures. This approach can lead to synergistic effects and novel functionalities that are not achievable with the single molecule alone.
Future research could focus on incorporating this scaffold into supramolecular assemblies through non-covalent interactions, a field where 1,8-naphthyridine derivatives have already shown great promise. researchgate.net These organized structures could find applications in areas such as molecular recognition and catalysis.
Another exciting avenue is the creation of hybrid molecules by covalently linking this compound to other pharmacophores. For instance, hybrid compounds combining a 1,8-naphthalimide (B145957) core with an acridinyl moiety have been synthesized to generate new anticancer agents with dual mechanisms of action. researchgate.net Similarly, click chemistry provides a powerful tool for constructing complex derivatives, such as linking the naphthyridine core to triazoles, to create compounds with potent biological activities. researchgate.netnih.gov These advanced architectures can lead to improved therapeutic efficacy, better target selectivity, and novel functionalities.
| System Type | Construction Approach | Potential Application |
| Supramolecular Assemblies | Non-covalent interactions | Molecular recognition, catalysis researchgate.net |
| Hybrid Molecules | Covalent linkage to other active moieties | Dual-action therapeutics, enhanced efficacy researchgate.net |
| Advanced Architectures | Click chemistry, multi-step synthesis | Novel biological activities, improved drug profiles researchgate.netnih.gov |
Q & A
Q. Advanced Optimization Challenges
- Yield variability : Reaction time, temperature, and stoichiometry (e.g., excess KI as catalyst) significantly impact yields (64–88%) .
- Byproduct management : Use TLC to monitor intermediates and optimize solvent polarity during column chromatography to isolate pure products .
How can spectral characterization techniques validate the structure of this compound derivatives?
Q. Basic Characterization Methods
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (δ 12.44 ppm in DMSO-d₆) .
- ESI-MS/HRMS : Confirm molecular ions (e.g., m/z 283.0633 for C₁₆H₁₁ClN₂O⁺) .
- IR : Detect O–H (3440 cm⁻¹) and C=N (1585 cm⁻¹) stretches .
Q. Advanced Data Interpretation
- Solvent effects on NMR : Compare shifts in CDCl₃ vs. DMSO-d₆; e.g., hydroxyl protons appear broad in DMSO due to hydrogen bonding .
- Crystallography : Green crystals (78% yield, m.p. 188–190°C) confirm stereochemistry via X-ray diffraction (not explicitly reported; inferred from analogous structures) .
How do structural modifications of this compound influence its biological activity?
Q. Basic Structure-Activity Relationships (SAR)
Q. Advanced Mechanistic Insights
- STAT1 transcription enhancement : The core naphthyridine-phenol scaffold selectively enhances STAT1-driven gene expression, potentiating IFN-γ-mediated antiproliferative effects in cancer cells .
- Kinase inhibition : Derivatives show selectivity for TYK2 (Kᵢ: 4.8 nM) over JAK1/2/3, attributed to hydrophobic interactions with the ATP-binding pocket .
How can researchers resolve contradictions in reported spectral data or bioactivity profiles?
Q. Basic Troubleshooting
- Reproducibility checks : Verify reaction conditions (e.g., anhydrous DMF, inert atmosphere) to minimize side reactions .
- Control experiments : Compare synthetic intermediates with commercial standards (if available) using HRMS .
Q. Advanced Analytical Strategies
- DSC/TGA : Assess purity via melting point consistency (e.g., m.p. 171–173°C for chlorostyryl derivatives) .
- Docking studies : Resolve bioactivity discrepancies by modeling ligand-receptor interactions (e.g., STAT1 vs. JAK2 binding affinities) .
What methodologies are used to evaluate the compound’s selectivity in kinase inhibition assays?
Q. Basic Assay Design
Q. Advanced Selectivity Profiling
- Kinase panel screening : Test against >50 kinases to calculate selectivity indices (e.g., TYK2 vs. JAK3: 12-fold selectivity) .
- Crystal structures : Resolve binding modes using X-ray crystallography (not explicitly reported; inferred from analogous inhibitors) .
How are analytical methods (e.g., HPLC, NMR) validated for quality control in synthesis?
Q. Basic Validation Protocols
- HPLC : Use C18 columns with UV detection (λ = 254 nm); validate linearity (R² > 0.99) and LOD/LOQ .
- NMR : Calibrate with tetramethylsilane (TMS); report integration ratios for diagnostic protons .
Q. Advanced Method Development
- Chiral HPLC : Resolve enantiomers (e.g., dihydrooxazole derivatives) using cellulose-based columns .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
What computational tools predict the physicochemical properties of this compound derivatives?
Q. Basic Predictive Models
- LogP calculation : Use ACD/Labs Percepta to estimate lipophilicity (e.g., LogP = 2.1 for chlorostyryl derivatives) .
- pKa prediction : Hydroxyl group pKa ≈ 9.5 (via MarvinSketch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
